molecular formula C25H26N4O4 B2740046 N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1319130-29-4

N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2740046
CAS No.: 1319130-29-4
M. Wt: 446.507
InChI Key: RLQXIJDLVNTIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a piperidine ring via a carbonyl group, with additional aromatic substituents (2,4-dimethylphenyl and benzodioxole).

Properties

IUPAC Name

N-[1-[5-(2,4-dimethylphenyl)pyrazolidine-3-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-15-3-5-19(16(2)11-15)20-13-21(28-27-20)25(31)29-9-7-18(8-10-29)26-24(30)17-4-6-22-23(12-17)33-14-32-22/h3-6,11-12,18,20-21,27-28H,7-10,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMRWLPCLNMIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CC(NN2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Step 1: Starting with 2,4-dimethylbenzaldehyde, a condensation reaction with hydrazine yields the corresponding 1H-pyrazole.

  • Step 2: The pyrazole derivative undergoes a carbonylation reaction, introducing the piperidin-4-yl moiety through a catalytic hydrogenation process.

  • Step 3: Finally, the benzodioxole ring is introduced via a cyclization reaction under acidic conditions, resulting in the formation of the target compound.

Industrial Production Methods:
  • Industrial-scale synthesis generally follows similar routes but optimizes reaction conditions to increase yield and purity.

  • Use of continuous flow reactors and efficient separation techniques like chromatography and crystallization are common.

Chemical Reactions Analysis

Types of Reactions it Undergoes:
  • Oxidation: The compound can be oxidized using agents such as potassium permanganate to yield corresponding oxides.

  • Reduction: Reduction with lithium aluminum hydride results in amine formation.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various substituents on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate, under aqueous conditions.

  • Reduction: Lithium aluminum hydride, under anhydrous conditions.

  • Substitution: Friedel-Crafts reagents like aluminum chloride.

Major Products Formed:
  • Oxidation may produce ketones or carboxylic acids.

  • Reduction typically yields amines.

  • Substitution can introduce halogens, alkyl groups, or nitro groups.

Scientific Research Applications

COX-II Inhibition

One of the primary applications of this compound is its role as a selective inhibitor of cyclooxygenase-2 (COX-II), an enzyme involved in the inflammatory process. Research has demonstrated that compounds featuring pyrazole and related scaffolds exhibit significant anti-inflammatory effects by inhibiting COX-II activity. For example, studies have shown that derivatives of pyrazole can possess IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating enhanced potency and selectivity against COX-II .

Anti-inflammatory Activity

The compound's structural characteristics allow it to interact effectively with COX-II, leading to reduced synthesis of prostaglandins, which are mediators of inflammation. In vivo studies have reported that similar pyrazole derivatives exhibit ED50 values comparable to established anti-inflammatory drugs like Celecoxib . This positions N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide as a promising candidate for the development of new anti-inflammatory therapies.

Analgesic Properties

Given its mechanism as a COX-II inhibitor, this compound also shows potential for use as an analgesic. The inhibition of COX-II not only reduces inflammation but also alleviates pain associated with various conditions such as arthritis and other inflammatory diseases. The analgesic efficacy can be attributed to the reduction in prostaglandin levels that sensitize pain receptors .

Case Study 1: Efficacy Against Inflammatory Conditions

A study evaluating a series of pyrazole derivatives highlighted the effectiveness of compounds similar to this compound in reducing inflammation in animal models. The results indicated a marked decrease in inflammatory markers and pain response when administered in controlled doses .

Case Study 2: Safety Profile

Research assessing the safety profile of pyrazole-based compounds indicated that they exhibit minimal ulcerogenic effects compared to traditional NSAIDs. This suggests that this compound may offer a safer alternative for long-term management of inflammatory conditions .

Mechanism of Action

Effects:
  • The compound's biological effects are mediated through interactions with specific molecular targets, including enzymes and receptors.

Molecular Targets and Pathways:
  • Targets often involve signal transduction pathways crucial for cell proliferation and apoptosis, making it a candidate for cancer research.

Comparison with Similar Compounds

Example Compound: 1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic Acid (EP 1 948 661 B1)

  • Structural Differences : This compound incorporates a pyrazolo[4,3-d]pyrimidine core instead of a simple pyrazole, with an ethoxyethyl substituent and a carboxylic acid terminus.
  • Functional Implications : The pyrimidine extension may enhance DNA interaction or kinase inhibition, while the carboxylic acid group improves solubility. In contrast, the benzodioxole and dimethylphenyl groups in the target compound likely prioritize lipophilicity and aromatic stacking interactions .

Example Compound: AM251 (N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide)

  • Structural Similarities : Both compounds share a pyrazole-carboxamide-piperidine backbone.
  • Key Differences : AM251 features halogenated aryl groups (iodophenyl, dichlorophenyl) versus the dimethylphenyl and benzodioxole in the target compound.
  • Biological Relevance: AM251 is a well-characterized cannabinoid receptor (CB1) antagonist.

Carboxamide-Linked Heterocycles

Example Compound: 4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-N-(3-Oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide

  • Structural Comparison : This compound replaces pyrazole with a benzoxazin moiety and uses a piperazine ring instead of piperidine.
  • Functional Impact : The trifluoromethyl and chloro groups enhance electronegativity and lipophilicity, whereas the benzodioxole in the target compound may improve π-π interactions in hydrophobic binding pockets .

Example Compound: N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide

  • Simplified Structure : Lacks the piperidine ring, focusing solely on a pyrazole-fluorobenzene carboxamide.
  • The fluorine atom may increase metabolic stability compared to the benzodioxole’s methylenedioxy group .

Triazolothiadiazole Derivatives ()

  • Core Structure : 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole derivatives exhibit antiviral activity.
  • Divergent Applications : While structurally distinct from the target compound, this class highlights how heterocyclic diversity directs biological activity—pyrazole-piperidine systems may favor receptor modulation, whereas triazolothiadiazoles prioritize viral inhibition .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Target/Activity
Target Compound Pyrazole-piperidine 2,4-Dimethylphenyl, benzodioxole ~495 (estimated) Hypothesized receptor modulation
AM251 Pyrazole-piperidine 4-Iodophenyl, 2,4-dichlorophenyl 555.24 Cannabinoid receptor (CB1) antagonist
EP 1 948 661 B1 Pyrazolo[4,3-d]pyrimidine Ethoxyethyl, 4-methylpyridin-2-ylamino Not specified Kinase/DNA interaction (patented)
4-[3-Chloro-5-(CF3)pyridin-2-yl] derivative Piperazine-benzoxazin Chloro, trifluoromethyl 455.8 Undisclosed (structural studies)
N-(1,3-Dimethylpyrazol-5-yl)-4-F-benzamide Pyrazole Fluorobenzene ~263 (estimated) Metabolic stability studies

Key Research Findings

  • Structural Flexibility : Piperidine rings (as in the target compound and AM251) enable conformational adaptability for receptor binding, whereas rigid cores (e.g., triazolothiadiazoles) limit this .
  • Substituent Effects : Halogenated aryl groups (e.g., in AM251) enhance receptor affinity but may increase toxicity. The benzodioxole group in the target compound balances lipophilicity and polar interactions .
  • Metabolic Considerations : Fluorine () and methylenedioxy (target compound) groups both improve metabolic stability but through different mechanisms (electronegativity vs. steric hindrance) .

Biological Activity

N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Pyrazole Ring : Contributes to various biological activities.
  • Piperidine Ring : Enhances interaction with biological targets.
  • Benzodioxole Moiety : Imparts additional pharmacological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC25H26N4O4
Molecular Weight446.5 g/mol
IUPAC NameN-[1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
InChIInChI=1S/C25H26N4O4/...

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding interactions can lead to the inhibition or activation of various biochemical pathways, which are crucial for its pharmacological effects.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Studies indicate that derivatives of pyrazole compounds exhibit selective COX-II inhibitory activity, making them potential candidates for anti-inflammatory therapies .
  • Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) may also play a role in mediating its effects on cellular signaling pathways .

Pharmacological Activities

Research has demonstrated several pharmacological activities associated with this compound:

1. Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects in various models. For instance, it has been compared to standard anti-inflammatory agents such as indomethacin and exhibited comparable efficacy in reducing carrageenan-induced edema in animal studies .

2. Analgesic Properties

In addition to anti-inflammatory effects, the compound has demonstrated analgesic properties. Its mechanism may involve modulation of pain pathways through COX inhibition and interaction with pain receptors.

3. Antimicrobial Activity

Studies have reported that related pyrazole compounds exhibit antimicrobial properties against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups enhances these activities, indicating a potential for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Case Study 1: COX-II Inhibition

A study demonstrated that pyrazole derivatives exhibit selective inhibition of COX-II with IC50 values significantly lower than standard drugs like Celecoxib. This suggests potential utility in treating inflammatory conditions while minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Case Study 2: Antimicrobial Efficacy

Research on a series of pyrazole derivatives revealed promising antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of the piperidine moiety in enhancing antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the pyrazole-piperidine-benzodioxole scaffold in this compound?

  • Methodology: Multi-step synthesis involving cyclocondensation and coupling reactions. For example:

  • Step 1: Prepare the 1,5-diarylpyrazole core via cyclocondensation of substituted hydrazines with β-keto esters (e.g., ethyl acetoacetate) under reflux in ethanol .
  • Step 2: Functionalize the piperidine ring via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., acid chlorides) in DMF with K₂CO₃ as a base .
  • Step 3: Couple the benzodioxole-carboxamide moiety using peptide coupling agents (e.g., HATU or EDC) in anhydrous DCM .
    • Key Considerations: Optimize reaction temperatures (e.g., 80–100°C for cyclocondensation) and monitor intermediates via TLC or HPLC .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Analytical Techniques:

  • NMR Spectroscopy: Assign peaks for diagnostic protons (e.g., benzodioxole OCH₂O at δ 5.9–6.1 ppm, pyrazole NH at δ 10–12 ppm) .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the piperidine-carboxamide group) .
    • Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Approach:

  • Enzyme Inhibition: Test against kinases or GPCRs using fluorescence-based assays (e.g., TR-FRET for cAMP modulation) .
  • Cytotoxicity: Evaluate in cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
    • Controls: Include reference inhibitors (e.g., SR141716 for cannabinoid receptors) and vehicle controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Strategy:

  • Substituent Variation: Modify the 2,4-dimethylphenyl group (e.g., replace with fluorophenyl or methoxyphenyl) to assess steric/electronic effects on target binding .
  • Scaffold Hybridization: Fuse the benzodioxole moiety with other heterocycles (e.g., oxadiazole) to enhance metabolic stability .
    • Data Analysis: Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent changes with binding affinity .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Case Example: Discrepancies in IC₅₀ values between cell-based and enzyme assays may arise from off-target effects or differential membrane permeability.
  • Resolution Steps:

  • Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for direct binding kinetics .
  • Metabolic Profiling: Assess compound stability in liver microsomes to rule out rapid degradation .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

  • In Silico Tools:

  • ADMET Prediction: Use SwissADME or ADMETlab to estimate logP (target ≤5), aqueous solubility, and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers to predict blood-brain barrier permeability .

Q. How can researchers address synthetic challenges in scaling up this compound?

  • Optimization:

  • Solvent Selection: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .
  • Catalysis: Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl boronic acids to enhance yield .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) for intermediates?

  • Root Cause: Variations may stem from solvent polarity, tautomerism (e.g., pyrazole NH vs. keto-enol forms), or impurities.
  • Solution:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals .
  • Crystallization: Obtain single crystals for unambiguous structural confirmation .

Stability and Storage

Q. What experimental conditions are critical for maintaining this compound’s stability?

  • Storage: -20°C in anhydrous DMSO (≤1 mM) under argon to prevent hydrolysis of the carboxamide group .
  • Handling: Avoid prolonged exposure to light (due to benzodioxole’s UV sensitivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.